molecular formula C9H9BrClNO2S B7935794 N-(2-Bromo-5-chlorophenyl)cyclopropanesulfonamide

N-(2-Bromo-5-chlorophenyl)cyclopropanesulfonamide

Cat. No.: B7935794
M. Wt: 310.60 g/mol
InChI Key: ITJAEZZERPEBHH-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-chlorophenyl)cyclopropanesulfonamide: is a chemical compound characterized by the presence of a bromine atom, a chlorine atom, and a cyclopropanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-chlorophenyl)cyclopropanesulfonamide typically involves the reaction of 2-bromo-5-chloroaniline with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-5-chlorophenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-(2-Bromo-5-chlorophenyl)cyclopropanesulfonamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique chemical properties can be leveraged to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-chlorophenyl)cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity towards these targets. The cyclopropanesulfonamide group can also play a role in stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

  • 2-Bromo-5-chloronitrobenzene
  • 5-Bromo-2-chlorophenol
  • N-(2-Bromo-5-chlorophenyl)acetamide

Comparison: N-(2-Bromo-5-chlorophenyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and physical properties. Compared to similar compounds like 2-bromo-5-chloronitrobenzene and 5-bromo-2-chlorophenol, it offers different reactivity and potential applications. The cyclopropane ring adds strain and rigidity to the molecule, which can influence its interactions and stability in various environments.

Properties

IUPAC Name

N-(2-bromo-5-chlorophenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2S/c10-8-4-1-6(11)5-9(8)12-15(13,14)7-2-3-7/h1,4-5,7,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJAEZZERPEBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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